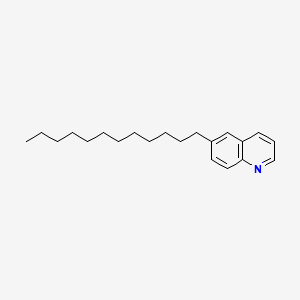
6-Dodecylquinoline
Description
6-Dodecylquinoline (CAS: 56259-08-6) is a quinoline derivative substituted with a dodecyl (C12) alkyl chain at the 6th position of the heteroaromatic ring. Its molecular formula is C21H31N, with a molar mass of 297.48 g/mol . The long hydrophobic chain imparts significant lipophilicity, distinguishing it from smaller, more polar quinoline analogs.
Properties
Molecular Formula |
C21H31N |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
6-dodecylquinoline |
InChI |
InChI=1S/C21H31N/c1-2-3-4-5-6-7-8-9-10-11-13-19-15-16-21-20(18-19)14-12-17-22-21/h12,14-18H,2-11,13H2,1H3 |
InChI Key |
OJFCWCHKPWGHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Dodecylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction proceeds under acidic conditions, often with the use of sulfuric acid, to yield the quinoline derivative.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in the presence of an acid . This method is versatile and can be adapted to produce various quinoline derivatives, including this compound.
Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
6-Dodecylquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Dodecylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Dodecylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as topoisomerase IV and gyrase, which are essential for DNA replication and repair . This inhibition leads to the fragmentation of the bacterial chromosome, resulting in the death of the bacterial cell .
In other applications, the compound’s mechanism of action is related to its ability to undergo various chemical reactions, forming reactive intermediates that can interact with other molecules .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The dodecyl chain in this compound drastically increases its hydrophobicity compared to halogenated derivatives like 6-Chloroisoquinoline or 2,6-Dichloroquinoline, which exhibit moderate polarity due to electron-withdrawing halogens .
- Molecular Weight: this compound’s molar mass (~297 g/mol) is ~50% higher than most halogenated analogs, influencing its phase behavior and solubility .
- Structural Planarity: Derivatives like 4-Chloro-6,7-dimethoxyquinoline exhibit near-planar quinoline rings due to intramolecular hydrogen bonding (C–H⋯Cl interactions), whereas the dodecyl chain in this compound introduces steric bulk .
Reactivity and Functional Group Analysis
- Electrophilic Substitution: Halogenated quinolines (e.g., 6-Chloroisoquinoline, 2,6-Dichloroquinoline) undergo nucleophilic substitution or cross-coupling reactions due to the electron-withdrawing effects of halogens.
- Redox Behavior: The nitro group in 6-Nitro-2,3-diphenylquinoxaline (a related quinoxaline) is reducible to an amine, as seen in . While this compound lacks such redox-active groups, its alkyl chain may participate in radical reactions or oxidation under harsh conditions .
- Hydrogen Bonding: Methoxy and hydroxy substituents (e.g., in 6,7-Dimethoxy-4-hydroxyquinoline) enhance hydrogen-bonding capacity, critical for crystallinity and biological activity. This compound’s alkyl chain minimizes such interactions, favoring non-polar environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


